N-cyclohexyl-4-(thiophen-2-yl)phthalazin-1-amine
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Overview
Description
N-cyclohexyl-4-(thiophen-2-yl)phthalazin-1-amine is a compound that belongs to the class of phthalazine derivatives Phthalazines are bicyclic heterocycles that have significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(thiophen-2-yl)phthalazin-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(thiophen-2-yl)phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or thioether derivative.
Scientific Research Applications
N-cyclohexyl-4-(thiophen-2-yl)phthalazin-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Its derivatives could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(thiophen-2-yl)phthalazin-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclohexyl-4-(thiophen-2-yl)phthalazin-1-amine include:
- 4-(Thiophen-2-yl)phthalazin-1(2H)-one
- 4-(Nitromethyl)phthalazin-1(2H)-one
- 1-Thiophen-2-yl-ethylamine
- 4-(Thiophen-2-yl)aniline
Uniqueness
This compound is unique due to its specific structural features, such as the cyclohexyl and thiophen-2-yl groups attached to the phthalazine core. These features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H19N3S |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-thiophen-2-ylphthalazin-1-amine |
InChI |
InChI=1S/C18H19N3S/c1-2-7-13(8-3-1)19-18-15-10-5-4-9-14(15)17(20-21-18)16-11-6-12-22-16/h4-6,9-13H,1-3,7-8H2,(H,19,21) |
InChI Key |
VUJCLARPPNHXFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NN=C(C3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
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